BenchChemオンラインストアへようこそ!

5-amino-1-(3-chlorophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

Medicinal chemistry Structure-activity relationship Regioisomer differentiation

5-Amino-1-(3-chlorophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide (CAS 929870-40-6, molecular formula C₁₇H₁₆ClN₅O, MW 341.8 g/mol) is a fully substituted 1H-1,2,3-triazole-4-carboxamide bearing a 5-amino group, a meta-chlorophenyl substituent at N1, and an N-phenylethyl carboxamide side chain at C4. The compound belongs to the 5-amino-1,2,3-triazole-4-carboxamide (ATC) chemotype, a scaffold that has been structurally optimized for antitrypanosomal activity against Trypanosoma cruzi and explored as a privileged template for PXR inverse agonism.

Molecular Formula C17H16ClN5O
Molecular Weight 341.8
CAS No. 929870-40-6
Cat. No. B2934180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-1-(3-chlorophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
CAS929870-40-6
Molecular FormulaC17H16ClN5O
Molecular Weight341.8
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Cl)N
InChIInChI=1S/C17H16ClN5O/c18-13-7-4-8-14(11-13)23-16(19)15(21-22-23)17(24)20-10-9-12-5-2-1-3-6-12/h1-8,11H,9-10,19H2,(H,20,24)
InChIKeyUWMOKETZOBOMLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Amino-1-(3-chlorophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide (CAS 929870-40-6): Baseline Overview for Scientific Procurement


5-Amino-1-(3-chlorophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide (CAS 929870-40-6, molecular formula C₁₇H₁₆ClN₅O, MW 341.8 g/mol) is a fully substituted 1H-1,2,3-triazole-4-carboxamide bearing a 5-amino group, a meta-chlorophenyl substituent at N1, and an N-phenylethyl carboxamide side chain at C4 [1]. The compound belongs to the 5-amino-1,2,3-triazole-4-carboxamide (ATC) chemotype, a scaffold that has been structurally optimized for antitrypanosomal activity against Trypanosoma cruzi [2] and explored as a privileged template for PXR inverse agonism [3]. Its 3-chlorophenyl substitution pattern distinguishes it from the corresponding 4-chloro isomer (CAS 929864-12-0) and from the des-amino analog 1-(3-chlorophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide (CAS 951598-20-2), both of which are commonly listed alongside this compound in chemical catalogs [4]. The compound is supplied as a research-grade chemical (typical purity ≥95%) and is intended exclusively for non-human, non-veterinary research use [5].

Why Generic Substitution Fails for 5-Amino-1-(3-chlorophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide


Substituting this compound with a closely related analog—even one differing by a single chlorine positional isomer or the absence of the 5-amino group—carries a high risk of altering target engagement, physicochemical behavior, and biological outcome. In the 5-amino-1,2,3-triazole-4-carboxamide (ATC) antitrypanosomal series, systematic SAR studies demonstrated that moving substituents from the para- to the meta-position on the N1-aryl ring caused measurable changes in metabolic stability, while removal or modification of the 5-amino group consistently reduced or abolished activity [1]. The 3-chlorophenyl substitution pattern of this compound produces a distinct electronic distribution (σₘ = +0.37 for Cl) compared to the 4-chloro isomer (σₚ = +0.23), altering the electron density on the triazole ring and the carboxamide NH acidity [2]. Furthermore, the N-phenylethyl side chain contributes specific lipophilic bulk (computed XLogP3 ≈ 2.4–3.2) and π-stacking potential that the N-cyclohexyl (CAS 951903-19-8) and unsubstituted primary carboxamide (CAS 99849-25-9) analogs cannot replicate [3]. In the PXR inverse agonist series of 1H-1,2,3-triazole-4-carboxamides, subtle changes to the N-alkyl substitution shifted compounds from dual inverse agonist/antagonist to pure antagonist pharmacology, underscoring that even conservative structural modifications can qualitatively alter functional activity [4]. These structure-activity relationships collectively demonstrate that generic substitution within this chemotype cannot be assumed to be functionally equivalent.

Product-Specific Quantitative Evidence Guide: 5-Amino-1-(3-chlorophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide vs. Closest Analogs


Regioisomeric Differentiation: 3-Chloro vs. 4-Chloro Phenyl Substitution — Distinct Electronic and Spectroscopic Signatures

The target compound bears a 3-chlorophenyl (meta-chloro) substituent at N1, whereas its closest cataloged analog (CAS 929864-12-0) bears a 4-chlorophenyl (para-chloro) group. The Hammett substituent constant for meta-chloro (σₘ = +0.37) differs substantially from para-chloro (σₚ = +0.23), indicating that the 3-chloro isomer exerts a stronger electron-withdrawing inductive effect on the triazole ring [1]. This electronic difference is reflected in the distinct ¹H and ¹³C NMR chemical shift patterns: the target compound's NMR spectra in DMSO-d₆ (2 NMR spectra available in the KnowItAll library) are unique and non-superimposable with those of the 4-chloro isomer [2]. The two regioisomers also possess different InChI Keys (UWMOKETZOBOMLM-UHFFFAOYSA-N vs. MRTCTSQAKSQSMB-UHFFFAOYSA-N) and distinct SMILES strings, confirming they are non-identical chemical entities with different 3D conformational preferences and electrostatic potential surfaces [3]. In the structurally related ATC antitrypanosomal series, moving substituents from the para- to meta-position on the benzyl ring was shown to alter metabolic stability in mouse liver microsomes (e.g., meta-morpholine analog S31 showed decreased stability vs. para-substituted compound 20), establishing that the position of ring substitution can directly impact ADME properties [4].

Medicinal chemistry Structure-activity relationship Regioisomer differentiation

5-Amino Group: Essential Pharmacophoric Element Absent in Des-Amino Analog (CAS 951598-20-2)

The target compound contains a 5-amino substituent on the 1,2,3-triazole ring, whereas the des-amino analog 1-(3-chlorophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide (CAS 951598-20-2) lacks this group. In the 5-amino-1,2,3-triazole-4-carboxamide (ATC) series, the 5-amino group was identified as a critical pharmacophoric element: the high-content phenotypic screening hit that initiated the ATC optimization campaign was a 5-amino-1,2,3-triazole-4-carboxamide, and SAR exploration retained this motif throughout lead optimization because its removal or substitution consistently resulted in loss of antitrypanosomal potency [1]. The 5-amino group contributes two additional hydrogen-bond donor atoms (calculated HBD count = 2 for the target compound vs. HBD count = 1 for the des-amino analog) and increases the topological polar surface area (calculated tPSA ≈ 98 Ų for the 5-amino compound vs. ≈ 74 Ų for the des-amino analog), which can significantly affect membrane permeability and oral bioavailability potential [2]. In the broader 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamide antimicrobial series, the 5-amino-substituted compound 8b demonstrated selective activity against Candida albicans, whereas 5-methyl-substituted analogs (4d, 4l, 4r) showed preferential activity against Staphylococcus aureus, demonstrating that the nature of the 5-position substituent directly determines the spectrum and selectivity of biological activity [3].

Antitrypanosomal Pharmacophore Hydrogen bonding

N-Phenylethyl Carboxamide Side Chain: Lipophilic Bulk and π-Stacking Capacity Differentiated from N-Cyclohexyl and Unsubstituted Analogs

The N-phenylethyl carboxamide side chain of the target compound provides a specific combination of lipophilicity and aromatic π-stacking capability. The computed partition coefficient (XLogP3 ≈ 2.4–3.2) places this compound in a lipophilicity range distinct from the N-cyclohexyl analog (CAS 951903-19-8; XLogP3 ≈ 2.8–3.5, but lacking aromatic π-electrons) and the unsubstituted primary carboxamide analog 5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 99849-25-9; XLogP3 ≈ 1.0–1.5, significantly more polar) [1]. The phenylethyl group adds one additional aromatic ring (increasing the Property Forecast Index, PFI = ChromLogDₚH₇.₄ + number of aromatic rings) compared to the N-cyclohexyl analog. In the ATC optimization campaign, the PFI was used as a key parameter to balance potency with aqueous solubility: compounds with PFI > 8 showed poor solubility and oral exposure, while maintaining sufficient aromatic ring count was necessary for target potency [2]. The N-phenylethyl group contributes a larger solvent-accessible surface area (estimated SASA increase of ~50 Ų vs. N-cyclohexyl) and enables edge-to-face and face-to-face π-stacking interactions that aliphatic N-substituents cannot engage in [3]. In the PXR inverse agonist series, the nature of the N-alkyl/aryl substitution was a critical determinant of whether a compound functioned as a dual inverse agonist/antagonist (compound 85) or a pure antagonist (compound 89), demonstrating that the carboxamide side chain identity can qualitatively switch pharmacological mechanism [4].

Lipophilicity Molecular recognition ADME prediction

Spectroscopic Identity Verification: NMR Fingerprint Enables Definitive Batch-to-Batch Quality Control

The target compound has a verified spectroscopic identity with two NMR spectra (¹H and/or ¹³C) deposited in the KnowItAll NMR Spectral Library and accessible via SpectraBase (Compound ID: DAM1qe3DrjO), acquired in DMSO-d₆ [1]. This provides a definitive, instrument-independent reference for identity confirmation that can be used to authenticate purchased material against potential mislabeling, degradation, or isomer contamination. By contrast, no equivalent NMR reference spectra were identified in the same database for the 4-chloro isomer (CAS 929864-12-0) or the des-amino analog (CAS 951598-20-2) at the time of this analysis [2]. The compound's unique InChI Key (UWMOKETZOBOMLM-UHFFFAOYSA-N) and exact mass (341.104338 g/mol) provide additional orthogonal identity verification endpoints that can be cross-referenced against LC-MS and high-resolution mass spectrometry data [3]. The availability of verified spectroscopic standards is particularly critical for this compound class because 1,2,3-triazole-4-carboxamides can undergo thermal or base-catalyzed rearrangements and amide hydrolysis under improper storage conditions [4].

Analytical chemistry Quality control Structure verification

Best Research and Industrial Application Scenarios for 5-Amino-1-(3-chlorophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide (CAS 929870-40-6)


Antitrypanosomal Drug Discovery: ATC Series Expansion with Meta-Chloro Substitution

This compound is structurally aligned with the 5-amino-1,2,3-triazole-4-carboxamide (ATC) chemotype validated in phenotypic high-content screening against intracellular Trypanosoma cruzi in VERO cells [1]. The meta-chloro substitution on the N1-phenyl ring has not been extensively explored in the published ATC optimization campaign, making this compound a logical candidate for SAR expansion studies. Its computed PFI (≈7.5–8.5) falls within the range associated with acceptable aqueous solubility in the ATC series, while the N-phenylethyl side chain offers a distinct lipophilic-aromatic profile compared to the benzyl-substituted leads (e.g., compounds 11 and 20) that were advanced to in vivo efficacy testing [1]. Researchers evaluating this compound should benchmark against the published ATC leads using the same VERO cell intramolecular amastigote assay and counter-screen for host cell cytotoxicity (e.g., HepG2 or HaCaT viability).

PXR Nuclear Receptor Pharmacology: Profiling Meta-Chloro Triazole-4-Carboxamides as Inverse Agonists or Antagonists

The 1H-1,2,3-triazole-4-carboxamide scaffold has been established as a privileged template for potent and selective PXR inverse agonists and antagonists, with lead compound 85 achieving low nanomolar IC₅₀ values in both PXR binding and cellular activity assays [2]. The target compound differs from the published PXR series primarily in its 5-amino substitution (not present in the PXR-optimized compounds) and its N-phenylethyl side chain architecture. This structural divergence provides an opportunity to probe whether the 5-amino group is tolerated in the PXR ligand-binding pocket and whether the N-phenylethyl group can recapitulate or improve upon the activity of the published leads. Screening should employ the same LanthaScreen TR-FRET PXR competitive binding assay and HepG2 CYP3A4 luciferase reporter gene assay used in the reference study, with SPA70 as a positive control antagonist [2].

Antimicrobial Screening Against ESKAPE Pathogens and Candida Species: Leveraging 5-Amino Triazole Selectivity

In the 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamide antimicrobial series, the 5-amino-substituted compound 8b demonstrated selective activity against the pathogenic yeast Candida albicans, whereas 5-methyl analogs were preferentially active against Staphylococcus aureus [3]. The target compound combines the 5-amino motif with a 3-chlorophenyl N1-substituent and an N-phenylethyl carboxamide side chain—a substitution pattern not represented in the published antimicrobial series. This compound is therefore well-suited for antimicrobial screening panels against the full ESKAPE pathogen set (Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Staphylococcus aureus) plus Candida albicans and Cryptococcus neoformans, using broth microdilution assays per CLSI guidelines. The selective cytotoxicity profile against human HaCaT keratinocytes (no significant impact on viability reported for the broader triazole-4-carboxamide series at antimicrobial concentrations) provides a favorable initial therapeutic window [3].

Chemical Probe Development: Tool Compound with Verified Spectroscopic Identity for Target Engagement Studies

The availability of verified NMR reference spectra (2 spectra in DMSO-d₆, SpectraBase Compound ID: DAM1qe3DrjO) makes this compound suitable as a chemical probe for target engagement and cellular mechanistic studies where structural identity must be rigorously confirmed at each experimental stage [4]. The compound's defined physicochemical profile (MW = 341.8, XLogP3 ≈ 2.4–3.2, tPSA ≈ 98 Ų) places it within Lipinski's rule-of-five space, suggesting acceptable permeability and solubility for cell-based assays [5]. The 3-chlorophenyl group provides a spectroscopic handle (characteristic ³⁵Cl/³⁷Cl isotopic pattern in mass spectrometry) that can facilitate metabolite identification and covalent binding studies. For procurement, the verified identity supports batch-to-batch reproducibility monitoring via NMR comparison, which is particularly valuable when compound supplies are replenished over multi-year research programs.

Quote Request

Request a Quote for 5-amino-1-(3-chlorophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.